

analytical methods for characterizing 4-(2-Fluoroethoxy)piperidine

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Compound of Interest

Compound Name: 4-(2-Fluoroethoxy)piperidine

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An In-Depth Technical Guide to the Analytical Characterization of **4-(2-Fluoroethoxy)piperidine**

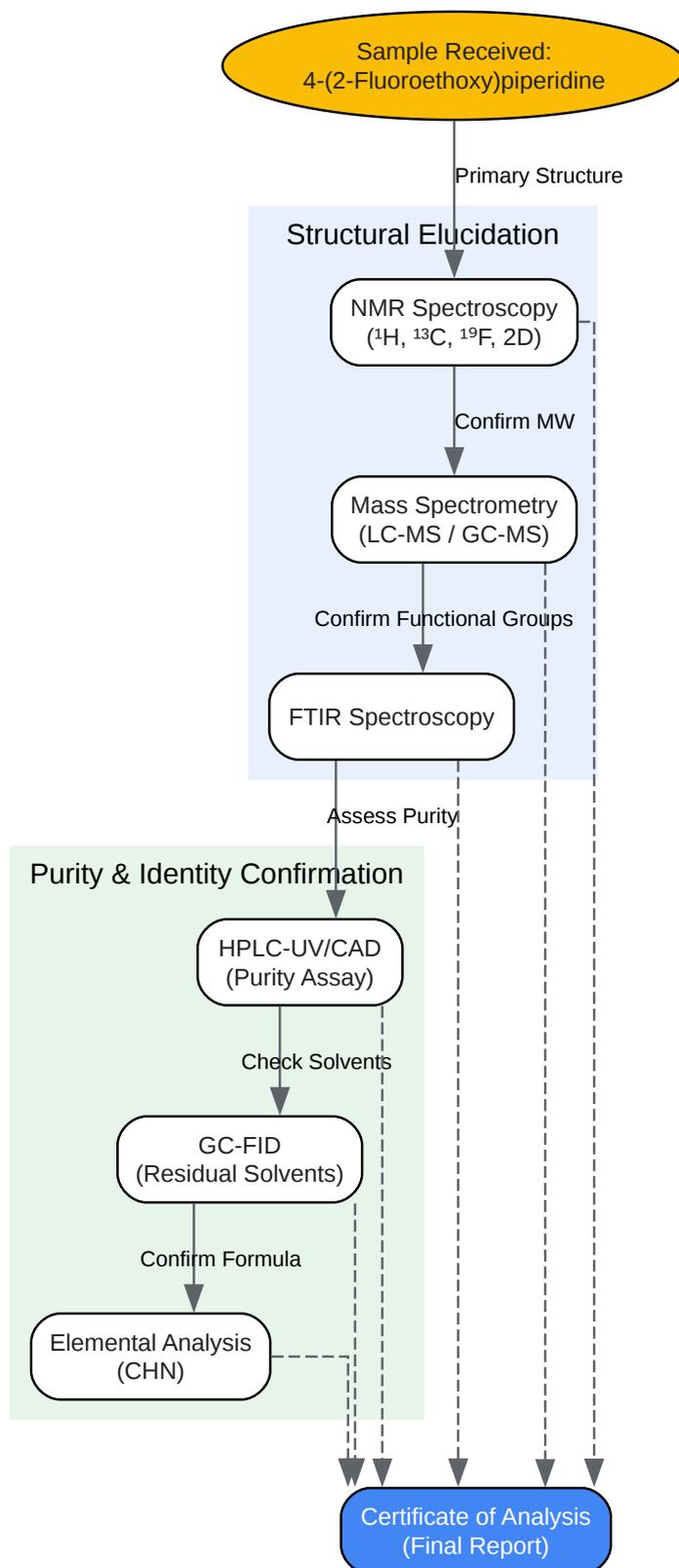
Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical methodologies required for the complete characterization of **4-(2-Fluoroethoxy)piperidine**, a heterocyclic compound of interest in pharmaceutical research and development. As a key building block, its structural integrity and purity are paramount. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices, ensuring a robust and validated characterization workflow.

The molecular structure of **4-(2-Fluoroethoxy)piperidine** (C₇H₁₄FNO, MW: 147.19 g/mol) presents several key features for analytical interrogation: a secondary amine within the piperidine ring, an ether linkage, and a fluoroalkyl chain.[1] Our analytical strategy is therefore designed to unambiguously confirm the connectivity of these features, determine the purity profile, and verify the empirical formula.

Integrated Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of novel chemical entities. The following workflow ensures that data from orthogonal methods are used to build a complete and reliable profile of the material.



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Caption: Integrated workflow for the characterization of **4-(2-Fluoroethoxy)piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For **4-(2-Fluoroethoxy)piperidine**, a combination of ^1H , ^{13}C , and ^{19}F NMR is not just recommended, but essential. ^1H and ^{13}C NMR will map the proton and carbon framework of the piperidine and ethoxy groups, while ^{19}F NMR provides a highly sensitive and specific signal for the fluorine atom, confirming the presence of the fluoroethoxy moiety. 2D NMR techniques like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) are then used to piece the puzzle together, confirming the precise connectivity.

Experimental Protocol

- **Sample Preparation:** Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Methanol- d_4). The choice of solvent is critical; CDCl_3 is a good first choice for general solubility and minimal signal overlap.^[2]
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.^[3]
- **Data Acquisition:**
 - ^1H NMR: Acquire with a 30° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans for a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (128-256 scans) is typically required due to the lower natural abundance of ^{13}C .
 - ^{19}F NMR: Acquire with proton decoupling. This experiment is typically very fast due to the 100% natural abundance and high gyromagnetic ratio of fluorine.

- 2D NMR (COSY, HSQC): Use standard library pulse programs. These experiments are crucial for assigning the signals of the piperidine ring protons and carbons, which often overlap.

Data Interpretation & Expected Results

The chemical shifts are influenced by the electronegativity of the neighboring atoms (N, O, F). The following table outlines the predicted chemical shifts and their justifications.

Atom/Group	Technique	Predicted δ (ppm)	Rationale & Key Features
Piperidine N-H	^1H NMR	1.5 - 2.5 (broad)	A broad singlet, exchangeable with D_2O . Position is solvent and concentration-dependent.
Piperidine H-2, H-6	^1H NMR	2.9 - 3.2	Protons adjacent to the nitrogen are deshielded. Will appear as complex multiplets.
Piperidine H-3, H-5	^1H NMR	1.5 - 1.9	Standard aliphatic piperidine protons, appearing as complex multiplets.[4]
Piperidine H-4	^1H NMR	3.4 - 3.7	Proton on the carbon bearing the ether oxygen is deshielded. Will appear as a multiplet.
-O-CH ₂ -CH ₂ -F	^1H NMR	3.6 - 3.8	Methylene group adjacent to the ether oxygen. Will be a triplet of triplets due to coupling with both the other CH ₂ and the F atom.
-O-CH ₂ -CH ₂ -F	^1H NMR	4.4 - 4.6	Methylene group adjacent to fluorine is strongly deshielded. Will be a doublet of

triplets (large $^2J_{HF}$ coupling).

Carbon attached to the electronegative oxygen atom.

Carbons adjacent to the nitrogen atom.

Standard aliphatic piperidine carbons.

Carbon adjacent to the ether oxygen.

Carbon adjacent to fluorine is strongly deshielded and will appear as a doublet due to $^1J_{CF}$ coupling.

Typical range for aliphatic fluorine atoms. Will appear as a triplet due to coupling with the adjacent CH_2 protons.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Trustworthiness: MS provides empirical evidence of the molecular weight, serving as a direct check against the theoretical mass. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high confidence. The fragmentation pattern observed in MS/MS experiments acts as a fingerprint, offering further structural confirmation that is orthogonal to NMR data.[5]

Experimental Protocol: LC-MS (ESI)

- Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, which readily form protonated species $[M+H]^+$. This makes it the preferred method over GC-MS for direct analysis without derivatization.[6]
- Sample Preparation: Prepare a dilute solution of the sample (~100 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile/water.
- Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
- Chromatography (optional but recommended): A brief chromatographic separation using a C18 column can help clean up the sample before it enters the mass spectrometer.
- MS Acquisition:
 - Mode: Positive ion mode to detect the $[M+H]^+$ ion.
 - Full Scan: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
 - MS/MS: Perform collision-induced dissociation (CID) on the parent ion (m/z 148.1) to generate characteristic fragment ions.

Data Interpretation & Expected Results

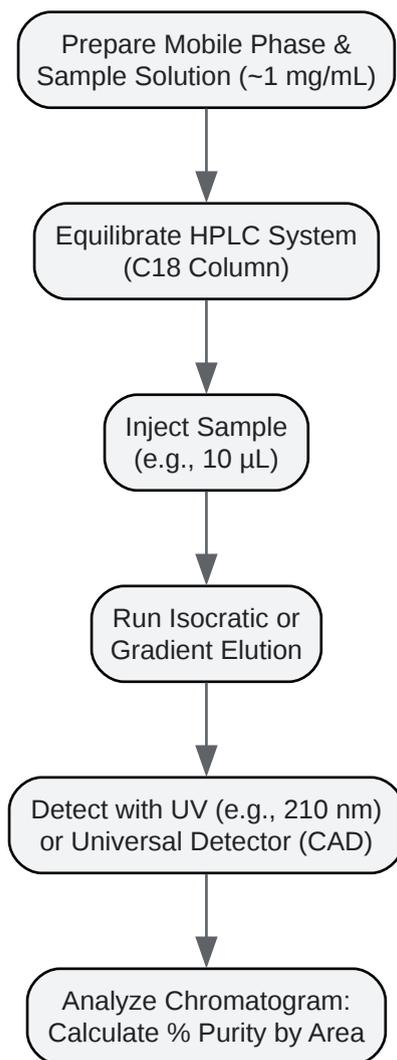
Ion	m/z (Theoretical)	Analysis Type	Interpretation
[M+H] ⁺	148.1132	HRMS (ESI)	The protonated parent molecule. The accurate mass should be within 5 ppm of the theoretical value for C ₇ H ₁₅ FNO ⁺ .
[M+H - C ₂ H ₄ F] ⁺	101.0863	MS/MS	Loss of the fluoroethene moiety via fragmentation of the ether linkage. This is a highly probable fragmentation pathway.
[C ₅ H ₁₀ N] ⁺	84.0808	MS/MS	Cleavage of the C4-O bond, resulting in a fragment corresponding to the piperidine ring. This is a common fragmentation for 4-substituted piperidines. ^{[7][8]}

High-Performance Liquid Chromatography (HPLC): Purity Determination

Expertise & Experience: Assessing the purity of a compound is critical for its use in any application, especially in drug development. An HPLC method provides a quantitative measure of the main component and any related impurities. A reversed-phase method is the workhorse of pharmaceutical analysis due to its robustness and wide applicability. UV detection is suitable if the compound has a chromophore, but for a simple piperidine derivative, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is

more appropriate. For simplicity, a UV method targeting end-absorption is described, but universal detection is recommended for validation.[9][10]

Experimental Protocol: Reversed-Phase HPLC



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Caption: Step-by-step workflow for HPLC purity analysis.

- Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector.
- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[11]

- Mobile Phase:
 - A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acid modifier improves peak shape for amines.
 - B: 0.1% Formic Acid or TFA in Acetonitrile.
- Method Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 210 nm (end absorption) or CAD/ELSD.
 - Gradient: Start with a low percentage of organic (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to elute all potential impurities.
- System Suitability: Before analysis, perform replicate injections of a standard solution to ensure the system is performing correctly (e.g., %RSD of peak area < 2.0%). This is a key part of a self-validating protocol.

Data Interpretation

The result is a chromatogram where the area of each peak is proportional to the amount of the corresponding substance. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For research purposes, a purity of >95% is typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. While not as definitive for overall structure as NMR, it provides excellent confirmatory evidence. For this molecule, we expect to see characteristic vibrations for the N-H bond, C-O ether linkage, and the C-F bond.[12]

Protocol & Expected Absorptions

- **Sample Preparation:** As the compound is likely a liquid or low-melting solid, the easiest method is to place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (neat film).
- **Data Acquisition:** Record the spectrum from 4000 to 400 cm^{-1} .

Functional Group	Expected Wavenumber (cm^{-1})	Appearance
N-H Stretch (secondary amine)	3300 - 3500	Weak to medium, somewhat broad.
C-H Stretch (aliphatic)	2850 - 3000	Strong, sharp peaks.
C-F Stretch	1000 - 1100	Strong, sharp peak. The presence of a strong band in this region is indicative of a fluoroalkane. [13]
C-O Stretch (ether)	1070 - 1150	Strong, sharp peak. This may overlap with the C-F stretch, resulting in a broad, intense band.
N-H Bend	1550 - 1650	Medium, broad peak.

Elemental Analysis

Trustworthiness: Elemental analysis provides a fundamental check of the compound's empirical formula by measuring the mass percentages of Carbon, Hydrogen, and Nitrogen. The experimentally determined values must align with the theoretical values within a narrow margin (typically $\pm 0.4\%$) to confirm the elemental composition.[\[14\]](#)

Protocol & Expected Results

- **Instrumentation:** Use an automated CHN analyzer.
- **Sample Preparation:** Accurately weigh a small amount of the dry sample (1-3 mg) into a tin capsule.

- Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Theoretical Values for C₇H₁₄FNO:

- %C: 57.12
- %H: 9.59
- %N: 9.52

The experimental results should fall within the range of C = 56.72-57.52%, H = 9.19-9.99%, and N = 9.12-9.92%.

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